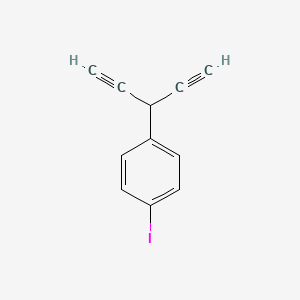
6-Formyl-5,8-dimethyl-9H-carbazol-3-yl pivalate
概要
説明
6-Formyl-5,8-dimethyl-9H-carbazol-3-yl pivalate is a chemical compound with the molecular formula C20H21NO3 and a molecular weight of 323.39 g/mol . It is a derivative of carbazole, a nitrogen-containing aromatic heterocycle known for its diverse applications in organic electronics, pharmaceuticals, and materials science .
準備方法
The synthesis of 6-Formyl-5,8-dimethyl-9H-carbazol-3-yl pivalate typically involves multi-step organic reactions. One common synthetic route includes the formylation of 5,8-dimethyl-9H-carbazole followed by esterification with pivalic acid. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity . Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
化学反応の分析
6-Formyl-5,8-dimethyl-9H-carbazol-3-yl pivalate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
科学的研究の応用
6-Formyl-5,8-dimethyl-9H-carbazol-3-yl pivalate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
作用機序
The mechanism of action of 6-Formyl-5,8-dimethyl-9H-carbazol-3-yl pivalate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
6-Formyl-5,8-dimethyl-9H-carbazol-3-yl pivalate can be compared with other carbazole derivatives, such as:
9H-Carbazole: The parent compound, known for its use in organic electronics and as a precursor in various chemical syntheses.
3,6-Di(thiophene-2-yl)-9H-carbazole: A derivative used in the synthesis of conducting polymers and materials for optoelectronic applications.
特性
IUPAC Name |
(6-formyl-5,8-dimethyl-9H-carbazol-3-yl) 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-11-8-13(10-22)12(2)17-15-9-14(24-19(23)20(3,4)5)6-7-16(15)21-18(11)17/h6-10,21H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNMSFHPWBYHEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1NC3=C2C=C(C=C3)OC(=O)C(C)(C)C)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B3249412.png)

![2-Azaspiro[3.3]heptan-1-one](/img/structure/B3249423.png)
![2-(5-Aminoimidazo[1,2-a]pyridin-2-yl)ethanol](/img/structure/B3249438.png)




![3-(2-Hydroxy-2,2-di(thiophen-2-yl)acetoxy)-8,8-dimethyl-8-azabicyclo[3.2.1]oct-6-en-8-ium bromide](/img/structure/B3249492.png)

![2-(3-Bromopropyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B3249503.png)
